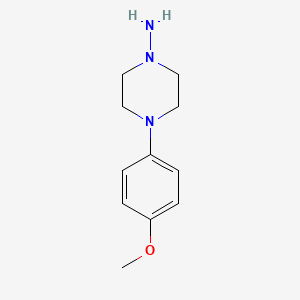















|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:25][CH2:24][N:23]([N:26]=O)[CH2:22][CH2:21]2)=[CH:16][CH:15]=1.[OH-].[Na+]>O.C1C=CC=CC=1>[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([N:20]2[CH2:21][CH2:22][N:23]([NH2:26])[CH2:24][CH2:25]2)=[CH:18][CH:19]=1 |f:0.1.2.3.4.5,8.9|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
40
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1-(4-methoxyphenyl)-4-nitrosopiperazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)N=O
|
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
Upon completion, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added dropwise, during a 20 hours period
|
|
Duration
|
20 h
|
|
Type
|
FILTRATION
|
|
Details
|
The whole is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column-chromatography over silica gel using
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of trichloromethane and methanol (98:2 by volume) as eluent
|
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions are collected
|
|
Type
|
CUSTOM
|
|
Details
|
the eluent is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from 1,1'-oxybisbutane
|
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |